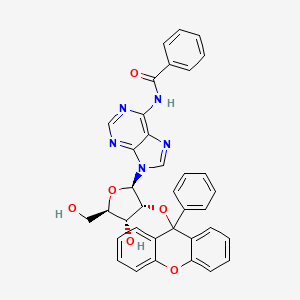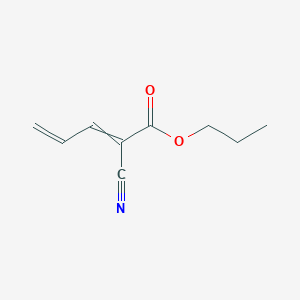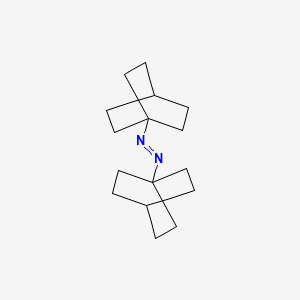
2-Butyl-5-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-5-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of butyl and phenyl groups in this compound makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butyl-5-phenylpyridine can be synthesized through various methods. One common approach involves the reaction of pyridine with butyl and phenyl substituents under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, Lewis acid catalysts.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyl-5-phenylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 2-Butyl-5-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The compound’s structure allows it to participate in C-H bond activation, oxidative addition, and reductive elimination processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the butyl group.
2-Butylpyridine: Similar in structure but lacks the phenyl group.
5-Phenylpyridine: Similar in structure but lacks the butyl group.
Uniqueness
2-Butyl-5-phenylpyridine is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its versatility in various chemical reactions and applications compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
78313-70-9 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-butyl-5-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-2-3-9-15-11-10-14(12-16-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3 |
InChI-Schlüssel |
QCVZSQOETGLNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



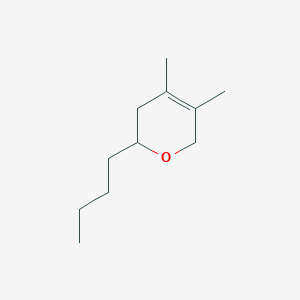
![N-[(2R,3S)-3-(2,5-Dihydroxyphenyl)-5-hydroxy-3-methyl-2,3-dihydro-1-benzofuran-2-yl]-N-methylpropanamide](/img/structure/B14429452.png)

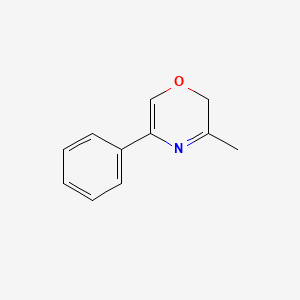

![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)
![N-[methoxy(phenyl)boranyl]-N-propan-2-ylpropan-2-amine](/img/structure/B14429488.png)


